N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide

Target Deconvolution Selectivity Profiling Pharmacological Characterization

For CNS drug discovery teams seeking novel, unencumbered chemotypes for hit-finding. This 4-trifluoromethylpiperidine-pyridine acetamide offers a blank pharmacological slate for unbiased screening, with no existing patent claims on the specific composition. - Ideal for populating CNS-focused compound libraries (predicted elevated lipophilicity vs. des-CF3 analog). - Suitable for affinity-based target deconvolution (chemical proteomics) and kinome/GPCR selectivity panel profiling. - Supplied as a research-use-only building block; formal FTO opinion advised prior to commercial development.

Molecular Formula C13H16F3N3O
Molecular Weight 287.286
CAS No. 2320176-50-7
Cat. No. B2591769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide
CAS2320176-50-7
Molecular FormulaC13H16F3N3O
Molecular Weight287.286
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CC(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H16F3N3O/c14-13(15,16)10-3-6-19(7-4-10)9-12(20)18-11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20)
InChIKeyAYMXWBSGNLNMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide Procurement Baseline


N-(Pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide (CAS 2320176-50-7) is a synthetic small molecule featuring a pyridine-3-yl acetamide core conjugated to a 4-(trifluoromethyl)piperidine moiety. This structural architecture situates the compound at the intersection of piperidine-based bioactive scaffolds and the property-modulating characteristics of the trifluoromethyl group. Published information from non-vendor sources is extremely limited. No peer-reviewed journal articles, granted patents, or authoritative database entries (e.g., ChEMBL, BindingDB, PubChem BioAssay) were found to establish a defined molecular target, potency value, or selectivity profile for this exact compound. Consequently, the compound is best characterized at present as a research-enabling building block or a probe candidate for target identification campaigns, rather than a validated tool compound with a known pharmacological fingerprint.

Why In-Class Analogs Cannot Substitute


Within the broader family of N-pyridinyl-2-(piperidin-1-yl)acetamide derivatives, minor structural modifications can cause substantial shifts in molecular recognition, as evidenced by BindingDB entries for closely related but distinct compounds. For instance, a piperidine acetamide identified as BDBM50394917 (ChEMBL2165505) displays a PI3Kδ IC50 of 9 nM, whereas a near-analog (BDBM198083, US9221795) achieves a PI3K IC50 of only 2 nM – a 4.5-fold difference arising from subtle changes in the heterocyclic substitution pattern [1]. These data demonstrate that generic replacement of one piperidine-acetamide variant with another is pharmacologically unsound. For N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide, the absence of quantitative target-engagement data means its behavior relative to these characterized analogs is entirely unknown, making empirical qualification mandatory before any substitution is considered.

Differentiation Evidence & Data Gaps


Absence of Molecular Target Engagement Data

A systematic search of primary research articles, patents, BindingDB, ChEMBL, and PubChem BioAssay returned no quantitative target-engagement data (e.g., Ki, IC50, EC50, Kd) for N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide. In contrast, structural analogs within the N-pyridinyl piperidine acetamide class have been profiled: BDBM50394917 (ChEMBL2165505) exhibits a PI3Kδ IC50 of 9 nM in a competitive fluorescence polarization assay, and BDBM198083 (US9221795, Example 79) exhibits a Class I PI3K IC50 of 2 nM in a recombinant protein assay [1] [2]. Without analogous data for the target compound, any claim of activity-based differentiation is unsupported.

Target Deconvolution Selectivity Profiling Pharmacological Characterization

Predicted Lipophilicity Increase

The 4-trifluoromethyl substituent on the piperidine ring is predicted to elevate logP by approximately 1.0–1.5 log units compared to the unsubstituted piperidine analog N-(pyridin-3-yl)-2-(piperidin-1-yl)acetamide (no CAS assigned; virtual comparator). In silico calculations using the Molinspiration platform estimate a logP of ~1.8–2.2 for the target compound, based on group contribution methods for the CF3 moiety and the pyridine-acetamide scaffold [1]. The non-fluorinated piperidine analog would be expected to exhibit a logP of ~0.5–1.0. Increased lipophilicity may influence passive membrane permeability, plasma protein binding, and metabolic clearance, but no experimental ADME data are publicly available for the target compound.

Lipophilicity ADME Prediction Physicochemical Profiling

No Composition-of-Matter Patent Protection

A search of the USPTO, EPO, and WIPO patent databases for N-(pyridin-3-yl)-2-(4-(trifluoromethyl)piperidin-1-yl)acetamide (CAS 2320176-50-7) as a specifically claimed chemical entity returned no granted patents. By contrast, structurally related N-pyridinyl piperidine acetamides are explicitly claimed in US9221795 (Merck KGaA, Wnt pathway inhibitors) and US11219618 (Roche, anti-inflammatory compounds). For example, US9221795 Example 79 claims a PI3K-targeting analog, and US11219618 Example 30 describes a compound with an IC50 of 5 nM in a proprietary assay [1] [2]. The absence of composition-of-matter patent coverage for the target compound may offer procurement and development advantages for organizations seeking chemical matter with reduced IP risk.

Patent Landscape Freedom to Operate Chemical Intellectual Property

Procurement Application Scenarios


CNS-Focused Library Synthesis Scaffold

The predicted elevated lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 vs. non-fluorinated analog) positions this building block as a candidate for CNS-oriented libraries where enhanced passive permeability is desirable. The 4-trifluoromethylpiperidine motif is a recognized privileged structure in CNS drug design, and the pyridine-3-yl acetamide linkage provides a vector for further functionalization. Procurement for hit-finding campaigns is warranted when the goal is to populate a CNS-focused screening collection with novel, unencumbered chemotypes. [1]

Target Identification & Probe Development

The absence of a defined molecular target, combined with the compound's drug-like physicochemical profile, makes it a suitable candidate for unbiased phenotypic screening or affinity-based target identification workflows (e.g., chemical proteomics, affinity chromatography). Unlike well-characterized tool compounds from the PI3K or Wnt pathway inhibitor series (e.g., US9221795 compounds), this entity offers a blank pharmacological slate that may uncover novel target engagement opportunities. Researchers should incorporate appropriate control analogs (e.g., the des-CF3 piperidine variant) to isolate the contribution of the trifluoromethyl group. [1]

IP Risk-Mitigated Starting Point

For industrial groups conducting patent landscape assessments, the identification of a compound with no explicit composition-of-matter patent filing (as of April 2026) represents a strategic starting point. While structurally related compounds in US9221795 and US11219618 are patent-protected, this specific compound appears unclaimed. This can facilitate lead optimization programs when the objective is to generate novel, patentable chemical series without navigating existing IP thickets. A formal freedom-to-operate opinion remains essential prior to commercial development. [1] [2]

Biochemical Selectivity & Comparator Panel

Given the potent PI3K activity observed in close structural analogs (e.g., BDBM50394917 with PI3Kδ IC50 = 9 nM), procurement of the target compound for inclusion in a selectivity panel against PI3K isoforms, or broader kinome/GPCR panels, is a rational near-term application. The resulting selectivity fingerprint would provide the quantitative differentiation evidence that is currently absent from the literature. Pairing the test compound with a known active comparator from the same structural class would enable rigorous head-to-head comparison under identical assay conditions. [1]

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